molecular formula C35H52B2O4 B1335226 2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) CAS No. 317802-08-7

2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)

Cat. No. B1335226
M. Wt: 558.4 g/mol
InChI Key: KAYXDWIILRESPY-UHFFFAOYSA-N
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Description

The compound "2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)" is a derivative of poly(2,7-fluorene), which is a class of polymers known for their photoluminescent properties. These derivatives are synthesized through palladium-catalyzed couplings and exhibit promising characteristics for the fabrication of efficient blue-light-emitting devices due to their high quantum yields and blue emission in solution .

Synthesis Analysis

The synthesis of poly(2,7-fluorene) derivatives, which are closely related to the compound , involves palladium-catalyzed couplings between various 9,9-disubstituted or 9-monosubstituted 2,7-dibromofluorenes and 2,7-bis(4,4,5,5-tetramethyl-

Scientific Research Applications

Application 1: Polymer Semiconductors

  • Summary of the Application : “2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)” is used as a precursor for the synthesis of polymer semiconductors .
  • Results or Outcomes : The outcomes of using this compound in the synthesis of polymer semiconductors include the creation of materials suitable for use in OLED, PLED, OFET, and Polymer Solar Cells .

Application 2: Synthesis of OLED, PLED, OFET, and Polymer Solar Cells

  • Summary of the Application : This compound is used as a precursor for the synthesis of materials used in Organic Light Emitting Diodes (OLED), Polymer Light Emitting Diodes (PLED), Organic Field-Effect Transistors (OFET), and Polymer Solar Cells .
  • Results or Outcomes : The outcomes of using this compound in the synthesis of materials for these devices include the creation of efficient and cost-effective electronic devices .

Application 3: Fluorene Monomer for Sunlight Harvesting in Polymer Solar Cells

  • Summary of the Application : “2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)” is used as a fluorene monomer designed to expand the spectral width of absorption appropriate for sunlight harvesting in polymer solar cells .
  • Results or Outcomes : The outcomes of using this compound in the synthesis of materials for these solar cells include the creation of materials that can efficiently absorb sunlight for energy conversion .

Application 4: Sunlight Harvesting in Polymer Solar Cells

  • Summary of the Application : This compound is used as a fluorene monomer designed to expand the spectral width of absorption appropriate for sunlight harvesting in polymer solar cells .
  • Results or Outcomes : The outcomes of using this compound in the synthesis of materials for these solar cells include the creation of materials that can efficiently absorb sunlight for energy conversion .

Application 5: Synthesis of 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene

  • Summary of the Application : “2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)” is used in the synthesis of 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene .
  • Results or Outcomes : The outcomes of using this compound in the synthesis of 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene include the creation of a new compound with potential applications in organic semiconducting materials .

Safety And Hazards

The safety of “2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)” has not been fully studied, so general laboratory safety procedures should be followed when handling it . Avoid skin contact, inhalation, or ingestion of the product . If skin contact or discomfort occurs, rinse immediately or seek medical attention .

properties

IUPAC Name

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dioctylfluoren-2-yl]-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52B2O4/c1-3-5-7-9-11-13-21-35(22-14-12-10-8-6-4-2)33-27-29(36-38-23-15-24-39-36)17-19-31(33)32-20-18-30(28-34(32)35)37-40-25-16-26-41-37/h17-20,27-28H,3-16,21-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYXDWIILRESPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OCCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402605
Record name 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)

CAS RN

317802-08-7
Record name 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
Y Zhang, F Liu, Y Hou, H Niu - Synthetic Metals, 2019 - Elsevier
Here, we synthesized four kinds of monomers of 3,6-dibromo-(N-phenyl)carbazole with different substituent group, DCB, DDC, DNC and DTC, respectively, and used 4-(3-bromo-9H-…
Number of citations: 20 www.sciencedirect.com
I Kanelidis, Y Ren, V Lesnyak, JC Gasse… - Journal of Polymer …, 2011 - Wiley Online Library
Four alternating arylamino‐functionalized copolymers were synthesized in a Suzuki copolymerization applying 4, 4′‐(2,7‐dibromo‐9H‐fluorene‐9,9‐diyl)dianiline, 4,4′‐(2,7‐dibromo…
Number of citations: 31 onlinelibrary.wiley.com
I Kanelidis, O Altintas, JC Gasse, R Frahm… - Polymer …, 2011 - pubs.rsc.org
Two phosphonate-functionalized, side-chain modified copolymers were synthesized by utilizing either a Yamamoto or a Suzuki protocol, correspondingly. The copolymers' backbones …
Number of citations: 13 pubs.rsc.org
C Huang, MM Sartin, M Cozzuol, N Siegel… - The Journal of …, 2012 - ACS Publications
This paper reports the synthesis, photophysical behavior, and use in nanosecond optical-pulse suppression of a poly(2,7-carbazole-alt-2,7-fluorene) and a poly(3,6-carbazole-alt-2,7-…
Number of citations: 20 pubs.acs.org
SP Mucur, D Lenkeit, I Kanelidis, SE San… - Journal of Polymer …, 2014 - Wiley Online Library
An alternating triarylamine‐functionalized fluorene‐based copolymer synthesized using a Suzuki–Miyaura cross‐coupling procedure is used as blue emitting layer in polymer light‐…
Number of citations: 9 onlinelibrary.wiley.com
E Kaya, A Balan, D Baran, A Cirpan, L Toppare - Organic Electronics, 2011 - Elsevier
2-Dodecyl benzotriazole and 9,9-dioctylfluorene containing alternating copolymers poly((9,9-dioctylfluorene)-2,7-diyl-(2-dodecyl-benzo[1,2,3]triazole)) (P1), poly((9,9-dioctylfluorene)-2,…
Number of citations: 66 www.sciencedirect.com
JK Jin, SK Kwon, YH Kim, DC Shin, H You… - …, 2009 - ACS Publications
We have prepared a series of highly efficient and pure blue-emitting polyfluorene (PF)-type polymers that contain 9,9-di(9,9-dihexylfluoren-2-yl)fluorene and 9-(9,9-dihexylfluoren-2-yl)-9…
Number of citations: 26 pubs.acs.org
Z An, J Yin, N Shi, H Jiang, R Chen… - Journal of Polymer …, 2010 - Wiley Online Library
In a quest for the main‐chain chiral and highly stable blue‐light‐emitting π‐conjugated polymers, a novel series of soluble conjugated random and alternating copolymers (PF‐BN) …
Number of citations: 13 onlinelibrary.wiley.com
M Yasa, YA Udum, L Toppare - Microchemical Journal, 2022 - Elsevier
For the preparation of conjugated polymers having targeted band gaps, absorption, and optoelectronic properties, the Donor-Acceptor (DA) approach has been one of the most …
Number of citations: 1 www.sciencedirect.com
C Özgen - 2011 - academia.edu
2-Dodecyl benzotriazole and 9, 9-dioctylfluorene containing alternating copolymers poly ((9, 9-dioctylfluorene)-2, 7-diyl-(2-dodecyl-benzo [1, 2, 3] triazole))(P1), poly ((9, 9-dioc-…
Number of citations: 0 www.academia.edu

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